[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride
Overview
Description
“[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride” is a chemical compound with the CAS Number: 1269052-83-6 . It has a molecular weight of 192.71 . The compound is a solid at room temperature .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Synthesis and Structural Properties
A study by Issac and Tierney (1996) focused on the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, revealing interesting pathways for creating intermediates that could potentially involve [3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride. Their research provided insights into the conformation of observed products through high-resolution magnetic resonance spectra and ab initio calculations, highlighting the diverse synthetic utility of thiazole derivatives in creating structurally complex molecules with potential application in various fields of chemistry and pharmacology Issac & Tierney, 1996.
Heterocyclic Compound Synthesis
Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, emphasizing their role as a building block for synthesizing heterocyclic compounds such as pyrazolo-imidazoles and thiazoles. This highlights the significance of this compound and similar compounds in the development of new heterocyclic molecules that serve as key intermediates in pharmaceutical synthesis, offering a platform for the creation of drugs with varied therapeutic properties Gomaa & Ali, 2020.
Pharmacological Activities of Thiazolidinediones
Singh et al. (2022) discussed the medicinal perspective of 2,4‐thiazolidinediones, highlighting their antimicrobial, antitumor, and antidiabetic properties. This underscores the broad pharmacological potential of thiazolidinedione derivatives, including this compound. The review covers the development of TZD derivatives as agents against various clinical disorders, providing a valuable resource for further exploration of the thiazolidinedione scaffold in drug development Singh et al., 2022.
Thiazole Derivatives as Potential Antioxidant and Anti-inflammatory Agents
Raut et al. (2020) explored the pharmacological evaluation of novel benzofused thiazole derivatives for their antioxidant and anti-inflammatory activities. This research indicates the potential of this compound and related compounds in the development of new therapeutic agents targeting oxidative stress and inflammation, pivotal factors in numerous diseases Raut et al., 2020.
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known for their diverse biological activities, which are characterized by their interaction with various targets, leading to changes in cellular functions .
Biochemical Pathways
It’s known that thiazole compounds can activate or inhibit biochemical pathways and enzymes, leading to various downstream effects .
Pharmacokinetics
The compound’s molecular weight is 15625 , which could potentially influence its bioavailability.
Result of Action
Thiazole compounds have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
Properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.ClH/c1-6-7(3-2-4-8)10-5-9-6;/h5H,2-4,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFUJSIVZUHCKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269052-83-6 | |
Record name | 5-Thiazolepropanamine, 4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269052-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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